molecular formula C9H15N3O2 B13303213 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13303213
M. Wt: 197.23 g/mol
InChI Key: MTAFRMHTMMZCMU-UHFFFAOYSA-N
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Description

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a methyl group, along with a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methyl-3-pyrazolone can be used as a starting material.

    Attachment of the Dimethylpropanoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a dimethylpropanoic acid derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and π-π interactions with proteins or enzymes, potentially inhibiting their activity. The dimethylpropanoic acid moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid: Lacks the amino group, which may affect its reactivity and binding properties.

    3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid: Lacks the methyl group on the pyrazole ring, which may influence its steric and electronic properties.

Uniqueness

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the amino and methyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(3-amino-4-methylpyrazol-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-4-12(11-7(6)10)5-9(2,3)8(13)14/h4H,5H2,1-3H3,(H2,10,11)(H,13,14)

InChI Key

MTAFRMHTMMZCMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(C)(C)C(=O)O

Origin of Product

United States

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